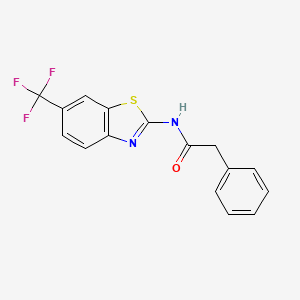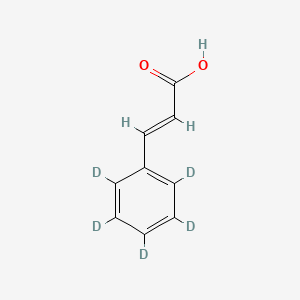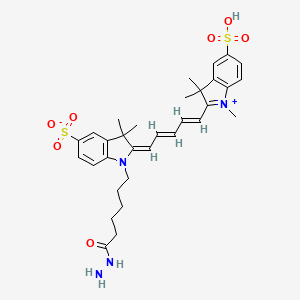
Dihydro T-MAS-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro T-MAS-d6, also known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of dihydro testis meiosis-activating sterol (T-MAS). It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C29H44D6O and a molecular weight of 420.74 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro T-MAS-d6 involves the incorporation of deuterium into the parent compound, dihydro T-MAS. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The compound is often produced in small quantities due to its specialized applications in research. The production process involves rigorous quality control measures, including the use of advanced analytical techniques to verify the isotopic composition and purity .
化学反应分析
Types of Reactions
Dihydro T-MAS-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce more reduced sterol derivatives .
科学研究应用
Dihydro T-MAS-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of sterols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterol-based drugs.
Industry: Applied in the development of new materials and compounds with enhanced properties .
作用机制
The mechanism of action of Dihydro T-MAS-d6 involves its role as an intermediate in the Kandutsch-Russell pathway, a key pathway in cholesterol biosynthesis. The compound interacts with various enzymes and molecular targets involved in sterol metabolism, influencing the production and regulation of cholesterol and other sterols .
相似化合物的比较
Similar Compounds
Dihydro T-MAS: The non-deuterated version of Dihydro T-MAS-d6.
Cholesterol: A closely related sterol with similar structural features.
Deuterated Cholesterol: Another deuterated sterol used in similar research applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying sterol metabolism and related processes .
属性
分子式 |
C29H50O |
|---|---|
分子量 |
420.7 g/mol |
IUPAC 名称 |
(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |
InChI 键 |
FYHRVINOXYETMN-SKHDRLDPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



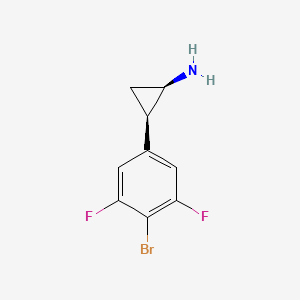
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
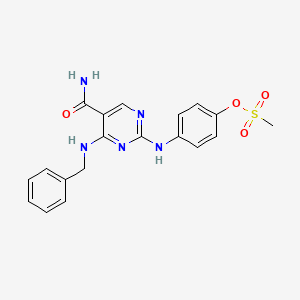

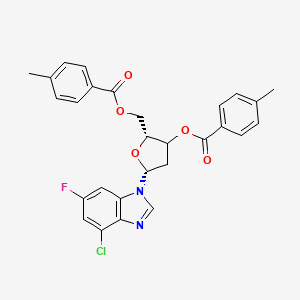
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
